molecular formula C5H2BrFIN B2808578 6-Bromo-2-fluoro-3-iodopyridine CAS No. 1599474-54-0

6-Bromo-2-fluoro-3-iodopyridine

Cat. No.: B2808578
CAS No.: 1599474-54-0
M. Wt: 301.885
InChI Key: OUOXDHCCDFQUTK-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-iodopyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and iodine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 2-fluoropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 6-position. Subsequently, iodination can be performed using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent to introduce the iodine atom at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure precise control over reaction conditions and improve yield and purity. Additionally, the use of catalysts and solvents that facilitate the halogenation process while minimizing by-products is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-fluoro-3-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-2-fluoro-3-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-iodopyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple halogen atoms can enhance binding affinity and selectivity towards molecular targets. The exact pathways and molecular targets vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-fluoro-3-iodopyridine’s unique combination of bromine, fluorine, and iodine atoms on the pyridine ring provides distinct reactivity and versatility in synthetic applications. This makes it a valuable compound for developing novel pharmaceuticals and advanced materials .

Properties

IUPAC Name

6-bromo-2-fluoro-3-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-4-2-1-3(8)5(7)9-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOXDHCCDFQUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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